Indolinyl((4-methylphenyl)amino)methane-1-thione
Description
Indolinyl((4-methylphenyl)amino)methane-1-thione is a thiourea derivative characterized by an indoline ring system linked via an amino group to a 4-methylphenyl substituent. Thiourea derivatives are widely studied for their diverse pharmacological properties, including enzyme inhibition and anti-inflammatory activity.
Properties
IUPAC Name |
N-(4-methylphenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDYMFKZJUAVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolinyl((4-methylphenyl)amino)methane-1-thione typically involves the reaction of indoline with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Indolinyl((4-methylphenyl)amino)methane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Biological Activities
Indolinyl((4-methylphenyl)amino)methane-1-thione exhibits several significant biological activities:
- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines. It has shown efficacy against breast cancer cells (MCF-7) with an IC50 value indicating substantial cytotoxicity.
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
- Anti-inflammatory Effects : this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human cervical cancer cells (HeLa). Treatment resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups. Histopathological examination revealed decreased leukocyte infiltration and tissue damage, supporting its anti-inflammatory potential.
Mechanism of Action
The mechanism of action of indolinyl((4-methylphenyl)amino)methane-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
*Inferred from thiourea analogs, which typically exhibit moderate solubility in polar aprotic solvents.
Key Observations :
- Thermal Stability : The disulfonamide 5a shows higher thermal stability (mp 223–225°C) compared to thiourea derivatives, likely due to rigid sulfonyl and pyridyl groups .
- Solubility : Thiourea derivatives generally exhibit moderate solubility in organic solvents, whereas sulfonamides like 5a require specialized solvents for dissolution.
Key Observations :
- Anti-Inflammatory Potential: The pyridazinone derivative’s IC50 of 11.6 μM against LPS-induced inflammation suggests that the 4-methylphenyl group may enhance anti-inflammatory activity, a hypothesis relevant to the target compound .
- Enzyme Inhibition : Sulfonamide derivatives like 5a are established inhibitors of enzymes such as carbonic anhydrase, highlighting the role of sulfonyl groups in target binding. Thioureas may instead interact with cysteine residues or metal ions .
- Synthesis Efficiency : The disulfonamide 5a was synthesized in 80% yield, indicating robust synthetic routes for 4-methylphenyl-containing compounds .
Research Implications and Limitations
While direct data on this compound are sparse, comparisons with structural analogs provide critical insights:
Activity Optimization: Incorporating sulfonamide or pyridazinone moieties (as in 5a and ’s compound) could refine the target compound’s pharmacological profile.
Data Gaps : Further studies are needed to elucidate the target compound’s solubility, stability, and specific biological targets.
Biological Activity
Indolinyl((4-methylphenyl)amino)methane-1-thione is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article examines the biological activity of this compound, focusing on its synthesis, characterization, and reported pharmacological effects.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological activities. The synthesis of this compound typically involves the reaction of indole derivatives with thioamide functionalities, which can be characterized using techniques such as FT-IR, NMR, and mass spectrometry. The key functional groups include:
- Indole moiety : Often associated with various biological activities.
- Thione group : Known for its role in enhancing biological activity through interactions with biomolecules.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Compounds containing thiadiazole and thione groups have been reported to exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains .
- In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and fluconazole, indicating potent antimicrobial efficacy .
2. Anti-inflammatory Activity
- The anti-inflammatory potential of this compound may be linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Research has indicated that related compounds can significantly reduce edema in animal models .
- For example, studies have shown that at specific doses, compounds similar to this compound can achieve up to 61.20% inhibition of inflammation markers .
3. Cytotoxicity and Cell Viability
- Evaluations of cell viability using various concentrations of this compound have yielded mixed results. At lower concentrations (10 µM), some derivatives showed increased cell viability; however, higher concentrations did not significantly enhance this effect .
- The release of lactate dehydrogenase (LDH), a marker for cell membrane integrity, was monitored to assess cytotoxicity, revealing that higher concentrations might lead to increased cellular stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus, fungi | |
| Anti-inflammatory | Up to 61.20% inhibition of edema | |
| Cytotoxicity | Variable effects on cell viability |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Remarks |
|---|---|---|
| Indolinyl(4-methylphenyl)thione | Antimicrobial | Significant against bacteria |
| Indolinyl(4-methylphenyl)amine | Anti-inflammatory | COX inhibition |
| Indolinyl(4-methylphenyl)amide | Cytotoxicity | LDH release observed |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study involving the synthesis of various thiadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivative achieved an MIC lower than that of conventional antibiotics such as ampicillin.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties revealed that certain derivatives could inhibit COX enzymes effectively. In vivo experiments showed substantial reduction in inflammation markers in animal models treated with these compounds, suggesting a viable pathway for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Indolinyl((4-methylphenyl)amino)methane-1-thione, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving indoline derivatives and 4-methylphenyl isothiocyanate. Key optimization parameters include solvent polarity (e.g., DMF or THF), temperature control (80–100°C), and catalytic bases like triethylamine. Purification via column chromatography using silica gel (hexane/ethyl acetate gradients) ensures high yields. Reaction progress should be monitored via TLC and validated by NMR to detect intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Expect aromatic proton signals (δ 7.1–8.5 ppm) for indoline and 4-methylphenyl groups, with exchangeable NH protons around δ 10.4–10.6 ppm .
- IR : Characteristic peaks include υ ~3089 cm⁻¹ (N-H stretch) and 1160–1332 cm⁻¹ (S=O or C=S vibrations) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 645 [M⁺] in related sulfonamide derivatives) and fragmentation patterns to confirm molecular weight .
Q. What are the primary chemical reactivity patterns observed for this compound under oxidative or reductive conditions?
- Methodological Answer : The thiocarbonyl group (C=S) is susceptible to oxidation (forming sulfoxides or sulfones) and reduction (yielding thiols or amines). For example:
- Oxidation : Treat with H₂O₂/acetic acid to form sulfoxide derivatives; monitor via IR (S=O stretch at ~1332 cm⁻¹) .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce C=S to CH₂-SH, followed by characterization via NMR .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodological Answer : Stability studies should involve:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Solubility : Test in polar (DMSO) vs. non-polar (hexane) solvents to identify optimal storage media. Related arylthioureas show instability in acidic conditions, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity outcomes in sulfonamide vs. thiourea derivatives of this compound?
- Methodological Answer : Divergent reactivity arises from electronic effects. The 4-methylphenyl group enhances electron density on the thiocarbonyl sulfur, increasing nucleophilicity. Compare kinetic studies (e.g., stopped-flow spectroscopy) of sulfonamide vs. thiourea derivatives under identical conditions. Contradictions may stem from steric hindrance or solvent effects, as seen in related disulfonamide syntheses .
Q. How can computational methods (DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to analyze charge distribution on C=S and indoline moieties.
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., tyrosine kinases) based on structural analogs like sulfonamide inhibitors .
Q. What experimental strategies resolve discrepancies in reported biological activity data for thiourea derivatives?
- Methodological Answer : Standardize assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) across multiple cell lines or enzyme isoforms. Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays). Contradictions in sulfonamide derivatives’ activity highlight the need for rigorous controls .
Q. How do substituent modifications (e.g., halogenation of the 4-methylphenyl group) affect the compound’s electronic properties and reactivity?
- Methodological Answer :
- Synthetic Modification : Introduce halogens via electrophilic substitution (e.g., Cl₂/FeCl₃) and characterize Hammett σ values to quantify electronic effects.
- Spectroscopic Analysis : Compare ¹³C NMR chemical shifts to assess resonance effects. Halogenated analogs show increased oxidative stability due to electron withdrawal .
Q. What advanced purification techniques (e.g., preparative HPLC, crystallization) are optimal for isolating enantiomers or polymorphs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
